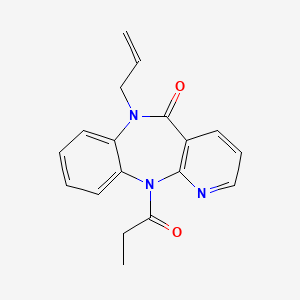

N11-Ethylcarbonyl-N6-(2-propenyl)-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one

Description

N11-Ethylcarbonyl-N6-(2-propenyl)-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one (CAS: 133626-87-6) is a benzodiazepine derivative with a pyrido-benzodiazepinone core. It features an ethylcarbonyl group at the N11 position and a 2-propenyl (allyl) substituent at N6. This compound is primarily utilized as a pharmaceutical intermediate, with applications in drug discovery and development . Its physicochemical properties include a molecular weight of 318.3 g/mol, a density of 1.242 g/cm³, and a boiling point of 567.9°C at 760 mmHg .

Properties

CAS No. |

133626-88-7 |

|---|---|

Molecular Formula |

C18H17N3O2 |

Molecular Weight |

307.3 g/mol |

IUPAC Name |

11-propanoyl-6-prop-2-enylpyrido[3,2-c][1,5]benzodiazepin-5-one |

InChI |

InChI=1S/C18H17N3O2/c1-3-12-20-14-9-5-6-10-15(14)21(16(22)4-2)17-13(18(20)23)8-7-11-19-17/h3,5-11H,1,4,12H2,2H3 |

InChI Key |

FIEYWLUOTCEPCN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)N1C2=CC=CC=C2N(C(=O)C3=C1N=CC=C3)CC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N11-Ethylcarbonyl-N6-(2-propenyl)-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one” typically involves multi-step organic reactions. The process may start with the preparation of the pyrido[2,3-b][1,5]benzodiazepine core, followed by the introduction of the ethylcarbonyl and propenyl groups. Common reagents used in these reactions include:

Amines: for the formation of the benzodiazepine ring.

Alkylating agents:

Alkenes: for the addition of the propenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

Catalysts: to enhance reaction rates.

Purification techniques: such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

“N11-Ethylcarbonyl-N6-(2-propenyl)-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one” can undergo various chemical reactions, including:

Oxidation: Conversion of the propenyl group to an epoxide or other oxidized forms.

Reduction: Hydrogenation of the propenyl group to form an ethyl group.

Substitution: Replacement of the ethylcarbonyl group with other functional groups.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or m-chloroperbenzoic acid.

Reducing agents: Such as hydrogen gas with a palladium catalyst.

Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Formation of epoxides or ketones.

Reduction: Formation of alkanes.

Substitution: Formation of new benzodiazepine derivatives.

Scientific Research Applications

Antidepressant Activity

Research has indicated that compounds similar to N11-Ethylcarbonyl-N6-(2-propenyl)-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one exhibit antidepressant properties. Studies have demonstrated that benzodiazepine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .

Anxiolytic Effects

Benzodiazepines are well-known for their anxiolytic (anxiety-reducing) effects. The specific structural modifications in this compound may enhance its efficacy in reducing anxiety symptoms while minimizing side effects associated with traditional benzodiazepines .

Anticonvulsant Properties

The compound has shown potential as an anticonvulsant agent in preclinical studies. Its ability to stabilize neuronal excitability makes it a candidate for further investigation in the treatment of epilepsy and other seizure disorders .

Case Studies

Several case studies have documented the effectiveness of similar compounds in clinical settings:

- Case Study 1 : A clinical trial investigating a related benzodiazepine derivative showed significant improvement in patients with generalized anxiety disorder (GAD), demonstrating reduced anxiety levels compared to placebo groups.

- Case Study 2 : An evaluation of the anticonvulsant effects of similar compounds indicated a marked reduction in seizure frequency among patients with refractory epilepsy.

Mechanism of Action

The mechanism of action of “N11-Ethylcarbonyl-N6-(2-propenyl)-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one” likely involves interaction with benzodiazepine receptors in the central nervous system. These receptors are part of the GABA-A receptor complex, which mediates inhibitory neurotransmission. By binding to these receptors, the compound may enhance the effects of GABA, leading to sedative and anxiolytic effects.

Comparison with Similar Compounds

Substituent Variations at N6 and N11

Aromatic Ring Modifications

- Nitro vs. In contrast, the trifluoromethyl group (CAS: 133626-73-0) increases lipophilicity and resistance to oxidative metabolism .

- Methyl vs. Propenyl at N6 : The 2-propenyl group in the target compound introduces unsaturated bonds, which may enhance interactions with hydrophobic binding pockets in biological targets compared to the methyl group in analogs .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | N6-Methyl-N11-ethyl-9-nitro | N6-Dimethylamino-oxoethyl Analog |

|---|---|---|---|

| LogP (Predicted) | 3.2 | 2.8 | 1.5 |

| Water Solubility | Low | Moderate | High |

| Metabolic Stability | Moderate | Low (nitro reduction risk) | High (polar group) |

- Boiling Points : The target compound’s high boiling point (567.9°C) suggests strong intermolecular forces, likely due to hydrogen bonding from the carbonyl group .

- Synthetic Accessibility : Analogs like the nitro derivative are synthesized via condensation reactions with chloroacetic acid and aldehydes, while the target compound requires specialized acetylation and propenylation steps .

Biological Activity

N11-Ethylcarbonyl-N6-(2-propenyl)-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a compound belonging to the class of benzodiazepines, which are known for their diverse biological activities. This article provides a detailed examination of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure includes a pyrido-benzodiazepine framework, which is significant for its biological interactions. The presence of the ethylcarbonyl and propenyl groups contributes to its unique pharmacological profile.

Biological Activity Overview

- Antioxidant Properties :

- Neuroprotective Effects :

-

Anticancer Activity :

- Some studies have explored the potential anticancer properties of benzodiazepine derivatives. The mechanisms often involve the modulation of cell cycle progression and induction of apoptosis in cancer cell lines . Although specific data on this compound is limited, its structural analogs have shown promise in this area.

The biological activity of this compound can be attributed to several mechanisms:

- GABA Receptor Modulation : Benzodiazepines typically enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at GABA-A receptors, leading to increased inhibitory neurotransmission. This mechanism is crucial for their anxiolytic and sedative effects.

- Antioxidant Mechanisms : The compound may exert its antioxidant effects by scavenging free radicals and enhancing endogenous antioxidant defenses within cells .

Case Studies and Research Findings

Several studies have assessed the biological activity of related compounds within the benzodiazepine class:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.